molecular formula C23H36O2 B107830 Methyl 4,7,10,13,16-docosapentaenoate CAS No. 31930-67-3

Methyl 4,7,10,13,16-docosapentaenoate

Cat. No. B107830
CAS RN: 31930-67-3
M. Wt: 344.5 g/mol
InChI Key: VQHJSIBYSWTMLS-NEUKSRIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,7,10,13,16-docosapentaenoate is a methyl ester form of a long-chain polyunsaturated fatty acid, specifically a docosapentaenoate. This compound is of interest due to its presence in biological systems and its potential role in metabolism and physiology. It has been isolated from sources such as hog brain phosphatides, indicating its natural occurrence in animal tissues .

Synthesis Analysis

The synthesis of related compounds, such as methyl docosatetraenoate, has been achieved through total synthesis. This process involves the step-wise homologation of other labeled fatty acids, utilizing methods like the Arndt-Eistert synthesis. Such synthetic approaches are valuable for producing labeled compounds, which can be used in metabolic studies to trace the fate of these fatty acids in biological systems .

Molecular Structure Analysis

The molecular structure of methyl docosahexaenoate, a closely related compound, has been characterized, with the double bonds identified in the cis configuration. These double bonds are tentatively assigned to specific positions along the carbon chain, which is crucial for understanding the compound's biological functions and interactions .

Chemical Reactions Analysis

Methyl docosatetraenoate, when introduced into the diet of rats, has been shown to influence the biosynthesis of other polyunsaturated fatty acids. It appears to suppress the formation of fatty acids derived from oleate and palmitoleate. Moreover, it is not incorporated in large amounts directly into liver lipids but is instead metabolized into other compounds such as arachidonate or further desaturated to form docosapentaenoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl docosahexaenoate have been established through its isolation from natural sources. The characterization of this compound provides insights into its behavior and stability, which are essential for understanding its role in biological systems and for its potential applications in research and industry .

Scientific Research Applications

Metabolism and Biological Actions

Methyl 4,7,10,13,16-docosapentaenoate, a form of polyunsaturated fatty acid, has been investigated for its metabolic pathways and biological actions. Notably, its metabolism by human platelet cyclooxygenase and lipoxygenase leads to the formation of significant metabolites such as delta 4-dihomo-thromboxane B2, and various hydroxy fatty acids, indicating its participation in complex biochemical pathways and potential physiological roles (Milks & Sprecher, 1985). Furthermore, the retroconversion of docosapentaenoic into tetraenoic acid involves degradation and biohydrogenation, a process studied in rats, highlighting the intricate nature of fatty acid metabolism (Schlenk, Gellerman & Sand, 1967).

Synthetic Preparation

The compound has been synthesized for research purposes, such as the preparation of methyl [1‐14C]docosa‐7,10,13,16‐tetraenoate from [1-14C]arachidonic acid, providing a basis for further biochemical and industrial applications (Neergaard, Coniglio & Smith, 1982).

Biological Relevance and Analysis

In Vivo Applications and Analyses

In vivo studies reveal the significance of Methyl 4,7,10,13,16-docosapentaenoate in biological systems. For instance, its metabolism in rat Sertoli and germinal cells indicated distinct metabolic activities and biosynthesis pathways in different cell types, shedding light on the role of fatty acids in cellular functions (Beckman & Coniglio, 1980). Additionally, the metabolism of this fatty acid in the rat testis, involving significant catabolism and conversion to other fatty acids, provides insight into its metabolic fate and function in reproductive tissues (Bridges & Coniglio, 1970).

Chemical Analysis and Purification

The compound has also been a subject of chemical analysis and purification studies. Techniques like liquid-liquid partition chromatography have been applied to purify methyl esters of fatty acids, including docosapentaenoate, underscoring the importance of methodological developments in studying such complex molecules (Privett & Nickell, 1963).

properties

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJSIBYSWTMLS-NEUKSRIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,7,10,13,16-docosapentaenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
B Verdino, ML Blank, OS Privett… - The Journal of …, 1964 - academic.oup.com
Three groups of male rats of the Sprague-Dawley strain, in advanced stages of essential fatty acid deficiency, were given orally 150 mg/animal/day, of safflower oil, 50 mg/animal/day, of …
Number of citations: 73 academic.oup.com
WH KUNAU, H LEHMANN, R GROSS - 1971 - degruyter.com
The Total Synthesis of Polyynoic and Polyenoic Acids, with Four, Five, and Six Triple or Double Bonds Page 1 HOPPE-SEYLER'S Z. PHYSIOL. CHEM. Bd. 352, S. 542-548, April 1971 …
Number of citations: 24 www.degruyter.com
JJ Rahm, RT Holman - Journal of Lipid Research, 1964 - Elsevier
Supplements of purified fatty acid methyl or ethyl esters were fed at levels of 0.8% of dietary calories to each of seven groups of weanling rats for a period of 60 days. The esters were 9,…
Number of citations: 85 www.sciencedirect.com
V Dommes, F Wirtz-Peitz… - Journal of …, 1976 - academic.oup.com
GC-MS has been applied to the characterization of mixtures of polyunsaturated fatty acids by way of their isopropylidene, alkylboronate, methyl ether, and trimethylsilyl ether derivatives. …
Number of citations: 68 academic.oup.com
K Visali, A Rubavathi, SD Kumar… - Research Journal of …, 2022 - researchgate.net
The potential of Docosahexaenoic acid (DHA) and its derivatives produced by the gut bacteria is not well studied. The present work focuses on the role of DHA metabolites on human …
Number of citations: 2 www.researchgate.net
V Kannana, R Anandana, DK Sudalaimani… - 2022 - researchgate.net
Inflammatory properties of omega-3 fatty acids have been shown to play a pivotal role in attenuation of uncontrolled immune response in the lungs secondary to bacterial or viral …
Number of citations: 0 www.researchgate.net
L Archer, D Mc Gee, A Paskuliakova, GR McCoy… - Algal Research, 2019 - Elsevier
Microalgae constitute a heterogeneous and diverse group of organisms capable of accumulating high-value products under specific conditions, making them promising organisms for …
Number of citations: 18 www.sciencedirect.com
DI Hădărugă, CL Birău, AT Gruia, V Păunescu… - Food chemistry, 2017 - Elsevier
The moisture content of β-cyclodextrin/Danube fish oils complexes (common barbel, Pontic shad, European wels catfish, common bleak) was evaluated by thermal methods. Saturated …
Number of citations: 19 www.sciencedirect.com
BRP Reddy, NR Reddy, B Manne - Materials Today: Proceedings, 2018 - Elsevier
Fatty acid methyl esters (FAME) also called and accepted as biodiesel, obtained prominent importance in this new era as an alternate fuel for petro-diesel. Microalgae are identified as …
Number of citations: 7 www.sciencedirect.com
V Kannan, R Anandan, DK Sudalaimani, S Srinivasan… - 2021 - researchsquare.com
Docosahexaenoic acid (DHA) is an essential fatty acid necessary for brain development in both infants and adults. However, the role of gut microbiome and their metabolites produced …
Number of citations: 3 www.researchsquare.com

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